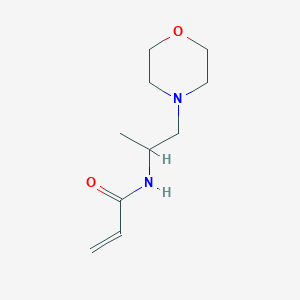
N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide, also known as MPP or NPPB, is a chemical compound that has been widely used in scientific research for its potential applications in various fields. MPP is a derivative of propenamide and has been synthesized using different methods.
Wissenschaftliche Forschungsanwendungen
N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide has been used in various scientific research applications, including the study of ion channels, transporters, and receptors. N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide has been shown to inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which is involved in the regulation of salt and fluid transport in epithelial tissues. N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide has also been used to study the function of other ion channels, such as the calcium-activated chloride channel and the volume-regulated anion channel.
Wirkmechanismus
N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide inhibits the CFTR chloride channel by binding to a specific site on the protein. This binding leads to a conformational change in the protein, which prevents the movement of chloride ions across the membrane. N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide has also been shown to inhibit other ion channels by different mechanisms, such as blocking the pore of the channel or altering the gating properties of the channel.
Biochemical and Physiological Effects:
N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide has been shown to have various biochemical and physiological effects, depending on the type of ion channel or transporter being studied. Inhibition of the CFTR chloride channel by N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide has been shown to reduce the secretion of fluid and mucus in the airways, which may have potential therapeutic applications in the treatment of cystic fibrosis and other respiratory diseases. N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide has also been shown to affect the function of other ion channels and transporters, such as the calcium-activated chloride channel and the volume-regulated anion channel.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide has several advantages for lab experiments, such as its ability to selectively inhibit specific ion channels and transporters. N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide is also relatively easy to synthesize and can be obtained in large quantities. However, N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide has some limitations, such as its potential toxicity and the need for careful handling of reagents and reaction conditions during synthesis.
Zukünftige Richtungen
There are several future directions for the use of N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide in scientific research. One potential application is the development of new drugs for the treatment of cystic fibrosis and other respiratory diseases. N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide may also have potential applications in the study of other ion channels and transporters, such as those involved in the regulation of neuronal activity and synaptic transmission. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide.
In conclusion, N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide is a chemical compound that has been widely used in scientific research for its potential applications in various fields. N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide has been synthesized using different methods and has been shown to selectively inhibit specific ion channels and transporters. N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide has potential therapeutic applications in the treatment of cystic fibrosis and other respiratory diseases, as well as in the study of other ion channels and transporters. Further research is needed to fully understand the mechanism of action and potential applications of N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide.
Synthesemethoden
N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide can be synthesized using different methods, including the reaction of morpholine with propargyl bromide, followed by reaction with acryloyl chloride. Another method involves the reaction of 1-chloro-3-(morpholin-4-yl)propan-2-ol with propargylamine, followed by reaction with acryloyl chloride. The synthesis of N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide is a multistep process and requires careful handling of reagents and reaction conditions.
Eigenschaften
IUPAC Name |
N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-3-10(13)11-9(2)8-12-4-6-14-7-5-12/h3,9H,1,4-8H2,2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEDDGSFMZIIEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide](/img/structure/B7557592.png)
![2-chloro-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B7557611.png)
![2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide](/img/structure/B7557616.png)


![2-chloro-N-[2-(triazol-1-yl)phenyl]acetamide](/img/structure/B7557640.png)

![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7557643.png)
![N-[3-[(2-chloroacetyl)amino]-4-methylphenyl]propanamide](/img/structure/B7557650.png)
![2-ethylsulfonyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline](/img/structure/B7557663.png)

![2-[4-[(5-Bromothiophen-2-yl)methylamino]phenyl]acetamide](/img/structure/B7557679.png)
![3-amino-N-[2-(methanesulfonamido)phenyl]benzamide](/img/structure/B7557687.png)
